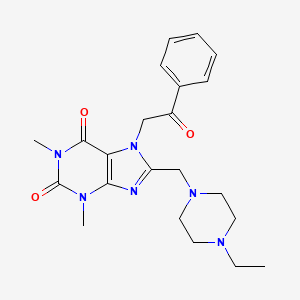![molecular formula C12H15N3O3 B2392122 2-Methoxy-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]acetamide CAS No. 2415542-89-9](/img/structure/B2392122.png)
2-Methoxy-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]acetamide is a chemical compound commonly referred to as MPA. It is a synthetic compound that has been extensively studied for its potential application in scientific research. MPA is known to have a variety of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
Mécanisme D'action
The mechanism of action of MPA is not fully understood, but it is thought to act by inhibiting the activity of certain enzymes and proteins in the body. Specifically, MPA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. Additionally, MPA has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
MPA has been shown to exhibit a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory properties, as well as the ability to inhibit the growth of cancer cells. Additionally, MPA has been shown to have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. MPA has also been shown to have potential as a treatment for diabetes, as it has been shown to improve insulin sensitivity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MPA in laboratory experiments is its relatively low cost and ease of synthesis. Additionally, MPA has been extensively studied and has a well-established safety profile. However, there are also limitations to using MPA in laboratory experiments. One limitation is that the mechanism of action of MPA is not fully understood, which may limit its potential applications. Additionally, MPA may have off-target effects that could complicate experimental results.
Orientations Futures
There are many potential future directions for research on MPA. One area of interest is its potential use as a treatment for neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of MPA and its potential applications. Other potential future directions include exploring the use of MPA in combination with other drugs, as well as investigating its potential as a treatment for other diseases such as diabetes and cancer.
Méthodes De Synthèse
The synthesis of MPA involves the reaction of 2-methylpyrazole-3-carboxylic acid with furfurylamine, followed by the addition of methoxyacetyl chloride. The resulting product is then purified using column chromatography to yield MPA in high purity. The synthesis of MPA is a relatively straightforward process, making it a readily available compound for scientific research.
Applications De Recherche Scientifique
MPA has been extensively studied for its potential application in scientific research. It has been shown to exhibit a variety of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments. MPA has been studied for its potential use as an anti-inflammatory agent, as well as its ability to inhibit the growth of cancer cells. Additionally, MPA has been shown to have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
2-methoxy-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c1-15-10(5-6-14-15)11-4-3-9(18-11)7-13-12(16)8-17-2/h3-6H,7-8H2,1-2H3,(H,13,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNOZVXCLUPYBHN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=C(O2)CNC(=O)COC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-methylbenzamide](/img/structure/B2392040.png)


![Tert-butyl 2-[(cyclopropylmethoxy)methyl]morpholine-4-carboxylate](/img/structure/B2392045.png)
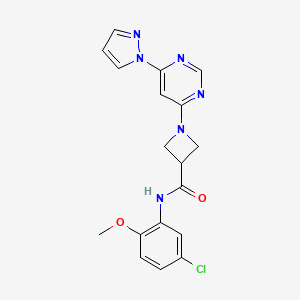
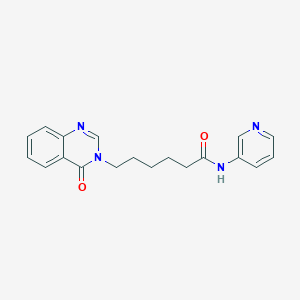
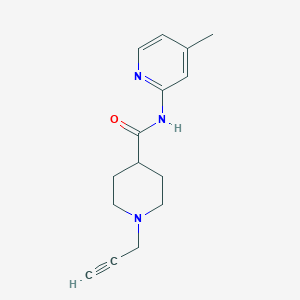

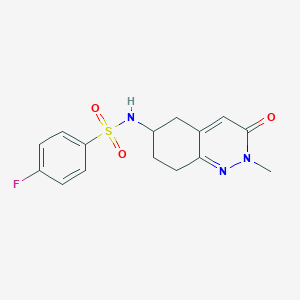
![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2392056.png)
![Methyl 3-amino-6-[(2-methoxy-2-oxoethyl)sulfanyl]thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B2392057.png)
